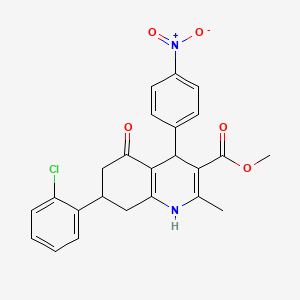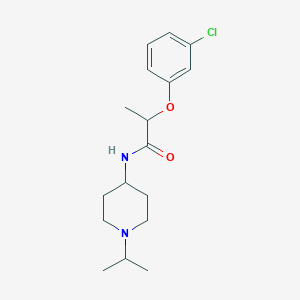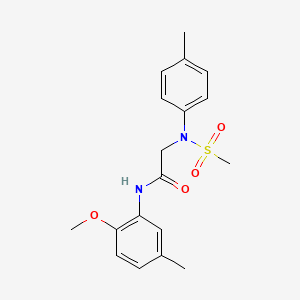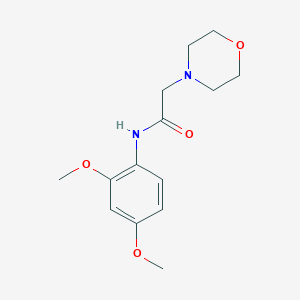![molecular formula C18H18BrNO B4896234 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly used as a tool compound in drug discovery and has shown promising results in various research applications.
Wirkmechanismus
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 inhibits the function of BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional machinery and ultimately leads to the downregulation of gene expression.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has been shown to have anti-inflammatory effects in vitro and in vivo by inhibiting the expression of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 in lab experiments is its high potency and selectivity for BRD4. However, one limitation is that it may not be suitable for in vivo studies due to its poor pharmacokinetic properties.
Zukünftige Richtungen
Future research directions for 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 include the development of more potent and selective inhibitors of BRD4, as well as the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 and its effects on gene expression.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 involves the reaction of 4-bromobenzaldehyde with 2-isopropylaniline in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product, 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 is commonly used as a tool compound in drug discovery research. It has been shown to be a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutics.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-propan-2-ylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-13(2)16-5-3-4-6-17(16)20-12-11-18(21)14-7-9-15(19)10-8-14/h3-13,20H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOBLNUMQDFVNU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B4896162.png)
![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)


![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)

![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)